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Compound of Interest |

Compound Name: 1-Azido-2-ethoxyethane
CAS No.: 62634-47-3
Cat. No.: B1658920
- 7

The utility of 1-Azido-2-ethoxyethane is rooted directly in its molecular structure. The molecule
features an azide group (-Ns) attached to an ethylene backbone, terminated by an ethoxy
group (-OCH2CHs)[1].

The azide moiety is the reactive warhead, primed for 1,3-dipolar cycloadditions or Staudinger
reductions[2]. The ethoxy group serves a dual purpose: it acts as a short, flexible spacer that
minimizes steric hindrance during conjugation, and its oxygen atom acts as a hydrogen-bond
acceptor, significantly enhancing the molecule's solubility in both organic solvents and aqueous
co-solvent systems[1][3]. This amphiphilic nature is crucial when conjugating lipophilic small-
molecule drugs to hydrophilic biological vectors.

Table 1: Quantitative Physicochemical and Computational Data
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Property Value Scientific Implication

Primary identifier for
PubChem CID 12538937 structural database
queries[1].

Defines the mass balance for

Molecular Formula CaH9N3O o ) )
stoichiometric calculations[3].
Low molecular weight ensures
Molecular Weight 115.136 g/mol high atom economy in linker
applications|[3].
Critical for high-resolution
Exact Mass 115.07467 g/mol mass spectrometry (HRMS)
validation[3].
Provides sulfficient
Rotatable Bonds 4 conformational flexibility for
receptor binding[3].
Enhances aqueous solubility
H-Bond Acceptors 3

and biological compatibility[1].

| Canonical SMILES | CCOCCN=[N+]=[N-] | Useful for in silico modeling and transition state
calculations[3]. |

Mechanistic Pathways: Cycloadditions and Beyond

The primary application of 1-Azido-2-ethoxyethane is in the Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC), the premier example of “click chemistry." The reaction is driven by a
massive thermodynamic force (

), ensuring irreversible formation of a 1,4-disubstituted 1,2,3-triazole[?2].

Beyond CuAAC, 1-Azido-2-ethoxyethane is increasingly utilized in thermal azide-alkene
cycloadditions. Recent studies have demonstrated its ability to react with alkenes (such as
styrene) in Deep Eutectic Solvents (DES) at elevated temperatures (50—80 °C) to yield a
mixture of regioisomeric triazolines and aziridines[4][5]. Furthermore, it is a key reagent in the
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Staudinger reaction, where it reacts with phosphines (e.g., triphenylphosphine) to form
iminophosphorane intermediates that hydrolyze into primary amines[2].

Terminal Alkyne Cu(l) Catalyst Generation
(Target Substrate) (CuS0O4 + Sodium Ascorbate)
Activation
1-Azido-2-ethoxyethane Cu-Acetylide Complex
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1,4-Disubstituted 1,2,3-Triazole
(Stable Linkage)

Click to download full resolution via product page

CUAAC Catalytic Cycle using 1-Azido-2-ethoxyethane to form a stable triazole linkage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.
This means analytical checkpoints are embedded within the workflow to confirm success
before proceeding to the next step, preventing the cascading failure of multi-step syntheses.

Protocol A: Synthesis of 1-Azido-2-ethoxyethane via
Nucleophilic Substitution

The synthesis relies on an Sn2 displacement of a leaving group (halide or mesylate) on a 2-
ethoxyethane backbone using sodium azide[2][6].
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Causality Note: We utilize polar aprotic solvents (like DMF or DMSO) because they solvate the
sodium cation effectively while leaving the azide anion "naked" and highly nucleophilic,
drastically reducing reaction times.

Step-by-Step Methodology:

o Preparation: Dissolve 1.0 equivalent of 2-ethoxyethyl bromide (or mesylate) in anhydrous
DMF (0.5 M concentration) under an inert argon atmosphere.

» Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (NaNs). Safety Check: Ensure the
reaction environment is strictly neutral or basic. Acidic conditions will generate highly toxic
and explosive hydrazoic acid (HNs).

o Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12—16 hours.

» Validation Checkpoint 1 (TLC/GC): Monitor the reaction via Gas Chromatography (GC) or
Thin Layer Chromatography (TLC). The disappearance of the starting material confirms
conversion[6].

o Workup: Quench the reaction with distilled water (3x volume of DMF) to dissolve excess
NaNs and DMF. Extract the aqueous layer three times with diethyl ether (Et20) or
dichloromethane (DCM)[6].

 Purification: Wash the combined organic layers with brine, dry over anhydrous MgSQOa4, and
filter[7]. Carefully evaporate the solvent under reduced pressure. Caution: 1-Azido-2-
ethoxyethane is a low-boiling oil; excessive vacuum will result in product loss[6].

» Validation Checkpoint 2 (Spectroscopy): Confirm the product via IR spectroscopy (look for
the strong, distinct asymmetric azide stretch at ~2100 cm~1*) and *H NMR (CDCls:

3.87, 3.47, 3.39, 1.31 ppm)[6].
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Self-validating synthetic workflow for 1-Azido-2-ethoxyethane via SN2 substitution.

Protocol B: CUAAC Bioconjugation for Drug Delivery
Systems

1-Azido-2-ethoxyethane is frequently used to link targeting ligands to therapeutic agents. For
example, it has been successfully employed as a spacer in the synthesis of bivalent Dopamine
D2 receptor ligands[8].

Causality Note: Sodium ascorbate is added in a 5-to-10-fold excess relative to copper(ll)
sulfate. This ensures the continuous in situ reduction of Cu(ll) to the catalytically active Cu(l)
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species, while simultaneously acting as an antioxidant to protect sensitive biological moieties
from reactive oxygen species generated by copper|[8].

Step-by-Step Methodology:

e Substrate Mixing: Dissolve the alkyne-functionalized drug/ligand (1.0 eq) and 1-Azido-2-
ethoxyethane (1.2 eq) in a 4:1 mixture of Dichloromethane (CH2Clz) and Methanol (MeOH)
[8]. For biological samples, a t-butanol/water (1:1) or PBS buffer system is preferred.

» Catalyst Preparation: Prepare fresh stock solutions of CuSO4-5H20 (0.1 eq) and Sodium
Ascorbate (0.5 eq) in degassed water.

e Initiation: Add the CuSOa solution to the reaction mixture, immediately followed by the
Sodium Ascorbate solution. The mixture may briefly turn brown/yellow, indicating the
formation of Cu(l).

o Reaction: Stir at room temperature for 14—16 hours. The high thermodynamic driving force
ensures near-quantitative yields under mild conditions[2][8].

» Validation Checkpoint 1 (LC-MS): Sample the reaction and analyze via LC-MS. The mass
shift should perfectly match the combined mass of the alkyne and the azide.

 Purification: Remove copper catalyst using a metal-chelating resin (e.g., Chelex 100) or via
liquid-liquid extraction. Purify the final triazole conjugate via preparative HPLC or column
chromatography[7].

Applications in Drug Development

The integration of 1-Azido-2-ethoxyethane into pharmaceutical pipelines has yielded
significant advancements:

o Targeted Drug Delivery: By conjugating this compound to specific targeting ligands,
researchers have achieved enhanced cellular uptake and reduced off-target toxicity. The
ethoxy group acts as a mini-PEG layer, slightly improving the hydrodynamic radius and
reducing opsonization[1].
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e Bivalent Ligand Synthesis: In neuropharmacology, 1-azido-2-ethoxyethane has been
utilized to create bivalent ligands targeting Dopamine D2 and D4 receptors. The precise
chain length provided by the ethoxyethane spacer allows for the simultaneous occupancy of
two adjacent receptor binding sites, dramatically increasing binding affinity (up to 100-fold
selectivity)[8].

Safety, Handling, and Stability

While azides are inherently energy-rich and potentially hazardous, 1-Azido-2-ethoxyethane
can be handled safely under controlled conditions[1].

o Thermal Stability: Transition state modeling indicates that the homolytic cleavage of the
carbon-azide bond requires an activation energy of 88-90 kcal/mol, meaning the compound
is stable at standard room temperatures and does not spontaneously decompose[9].

o Storage: Store neat 1-Azido-2-ethoxyethane in amber glass vials at -20 °C under an inert
atmosphere to prevent slow degradation.

» Toxicity: Avoid inhalation or dermal contact. Always handle inside a certified fume hood. Do
not expose to heavy metals (other than controlled catalytic amounts of Cu or Ru) or strong
acids, which can generate shock-sensitive metal azides or toxic hydrazoic acid[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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